Teverelix

Description

Teverelix is a synthetic decapeptide and antagonist of the naturally occurring gonadotropin-releasing hormone (GnRH), with potential hormone production inhibitory and antineoplastic activities. Upon administration, this compound directly competes with GnRH for receptor binding in the anterior pituitary gland, thereby inhibiting GnRH receptor signaling. This inhibits the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. Since testosterone is required to sustain prostate growth, reducing testosterone levels may inhibit hormone-dependent prostate cancer cell proliferation. In females, this prevents the production of estrogen by the ovaries and may relieve symptoms from sex-hormone dependent diseases.

See also: this compound Trifluoroacetate (active moiety of).

Propriétés

Key on ui mechanism of action |

Teverelix is a GnRH (Gonadotropin releasing hormone) antagonist. |

|---|---|

Numéro CAS |

151272-78-5 |

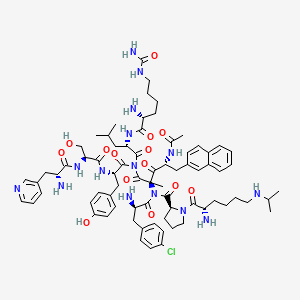

Formule moléculaire |

C74H100ClN15O14 |

Poids moléculaire |

1459.1 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C74H100ClN15O14/c1-43(2)35-57(66(96)84-56(19-10-11-32-79-44(3)4)73(103)90-34-14-20-63(90)72(102)81-45(5)64(76)94)85-65(95)55(18-9-12-33-80-74(77)104)83-68(98)59(38-48-24-29-54(93)30-25-48)88-71(101)62(42-91)89-70(100)61(40-50-15-13-31-78-41-50)87-69(99)60(37-47-22-27-53(75)28-23-47)86-67(97)58(82-46(6)92)39-49-21-26-51-16-7-8-17-52(51)36-49/h7-8,13,15-17,21-31,36,41,43-45,55-63,79,91,93H,9-12,14,18-20,32-35,37-40,42H2,1-6H3,(H2,76,94)(H,81,102)(H,82,92)(H,83,98)(H,84,96)(H,85,95)(H,86,97)(H,87,99)(H,88,101)(H,89,100)(H3,77,80,104)/t45-,55-,56+,57+,58-,59+,60-,61-,62+,63+/m1/s1 |

Clé InChI |

NOENHWMKHNSHGX-IAOPALDYSA-N |

SMILES isomérique |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |

Apparence |

Solid powder |

Autres numéros CAS |

151272-78-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

XXXSYXLXPA |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Hci-Leu-Lys(iPr)-Pro-D-Ala-NH2 antarelix EP 24332 EP-24332 teverelix teverelix acetate |

Origine du produit |

United States |

Foundational & Exploratory

Teverelix: A Technical Guide to its Mechanism of Action at the Gonadotropin-Releasing Hormone Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teverelix is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is under development for the treatment of hormone-sensitive conditions such as advanced prostate cancer and benign prostatic hyperplasia (BPH).[3][4] Unlike GnRH agonists, which initially cause a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) before downregulating the pathway, this compound provides immediate and rapid suppression of these gonadotropins.[5][6] This technical guide provides a detailed overview of the molecular mechanism of action of this compound, focusing on its interaction with the GnRH receptor and the subsequent effects on intracellular signaling pathways.

Core Mechanism of Action

This compound functions as a competitive and reversible antagonist at the GnRH receptors located on the pituitary gonadotrope cells.[7][8] By binding to these receptors, this compound physically blocks the endogenous GnRH from binding and initiating its signaling cascade.[4][6] This direct blockade leads to a prompt and profound reduction in the secretion of LH and FSH from the anterior pituitary.[7][8] The diminished levels of circulating LH, in turn, cause a very rapid decrease in testosterone production by the Leydig cells in the testes.[7][8] This mechanism of androgen deprivation is the cornerstone of its therapeutic effect in hormone-dependent prostate cancer.[4]

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon binding with GnRH, primarily activates the Gαq/11 protein subunit.[9] This initiates a well-characterized signaling cascade:

-

Phospholipase C (PLC) Activation : Activated Gαq/11 stimulates PLCβ.[9]

-

Second Messenger Production : PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Downstream Effects :

-

MAPK Pathway : Activation of the GnRH receptor also leads to the phosphorylation of mitogen-activated protein kinases (MAPKs), such as extracellular-signal-regulated kinase (ERK1/2), which is involved in gene transcription for gonadotropin subunits.[10][11]

-

cAMP Pathway : In certain cellular contexts, the GnRH receptor can also couple to Gαs, stimulating adenylyl cyclase and leading to an increase in cyclic AMP (cAMP), which can activate Protein Kinase A (PKA) and the transcription factor CREB.[10][11]

This compound competitively inhibits these GnRH-induced signaling events. In vitro studies have demonstrated that this compound inhibits GnRH-mediated increases in intracellular calcium, cAMP accumulation, and the phosphorylation of ERK1/2 and CREB.[10][11]

References

- 1. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors-MedSci.cn [medsci.cn]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies [mdpi.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. antev.co.uk [antev.co.uk]

- 6. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. antev.co.uk [antev.co.uk]

- 8. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [mdpi.com]

- 10. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Teverelix: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teverelix is a third-generation, synthetic decapeptide gonadotropin-releasing hormone (GnRH) antagonist currently under development by Antev Ltd.[1][2] It is formulated as this compound trifluoroacetate (TFA), a salt that forms a microcrystalline suspension, enabling a long-acting depot formulation for parenteral administration.[1][3] this compound acts by competitively and reversibly binding to GnRH receptors in the pituitary gland, leading to a rapid and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This, in turn, drastically reduces the production of testosterone in men and estradiol in women.[4][5] This mechanism of action makes this compound a promising therapeutic candidate for hormone-sensitive conditions, and it is being investigated for the treatment of advanced prostate cancer, benign prostatic hyperplasia (BPH), endometriosis, and uterine fibroids.[6][7]

Discovery and Development

The development of GnRH antagonists has been a significant advancement over GnRH agonists. While agonists initially cause a surge in LH and testosterone (a "flare-up") before downregulating the receptors, antagonists provide immediate suppression without this flare effect.[8] Early GnRH antagonists were hampered by issues of low solubility, a tendency to form gels, and the induction of histamine release.[9]

This compound (also known as EP 24332) was developed to overcome these limitations.[10] Modifications to the peptide structure, such as the substitution of specific amino acids, have resulted in a compound with improved water solubility and a significantly reduced propensity for histamine release compared to earlier antagonists.[9] Clinical development has focused on harnessing its unique pharmacokinetic properties. Following subcutaneous (SC) or intramuscular (IM) injection, this compound exhibits a biphasic release profile: an initial rapid release is followed by a slower, sustained release from the depot formed at the injection site.[4][5] This allows for dosing regimens that can be tailored to achieve and maintain therapeutic hormone suppression over extended periods.[3] this compound is currently in Phase II clinical trials for hormone-sensitive prostate cancer.[1]

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

This compound exerts its therapeutic effect by interrupting the normal signaling cascade of the hypothalamic-pituitary-gonadal (HPG) axis. In this pathway, the hypothalamus secretes GnRH, which stimulates GnRH receptors on the anterior pituitary gland. This stimulation triggers the release of LH and FSH into the bloodstream. In males, LH stimulates the Leydig cells in the testes to produce testosterone. This compound, as a GnRH antagonist, directly blocks the GnRH receptor, preventing the binding of endogenous GnRH and thereby halting the entire downstream signaling process.

Chemical Synthesis Pathway

While the exact, proprietary synthesis scheme for this compound is not publicly disclosed, as a synthetic decapeptide, its manufacture would almost certainly employ Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for producing such peptides for pharmaceutical applications.[11]

The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Generalized SPPS Workflow for a Decapeptide like this compound:

-

Resin Preparation : An insoluble resin (e.g., Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF). The first C-terminal amino acid is then covalently attached to the resin.[7][8]

-

Deprotection : The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed, typically with a solution of piperidine in DMF. This exposes a free amine for the next coupling step.[11]

-

Amino Acid Coupling : The next Fmoc-protected amino acid is "activated" by a coupling reagent (e.g., HATU/DIEA or DIC/OxymaPure) and added to the resin. It forms a peptide bond with the free amine of the preceding amino acid. Excess reagents are washed away.[11]

-

Iteration : Steps 2 and 3 are repeated for each amino acid in the sequence until the full decapeptide is assembled on the resin.

-

Final Deprotection & Acetylation : After the final amino acid is added, its N-terminal Fmoc group is removed. The N-terminus is then typically capped, for instance, by acetylation using acetic anhydride.

-

Cleavage and Global Deprotection : The completed peptide is cleaved from the resin support using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). This step also removes the permanent side-chain protecting groups (like tBu) from the amino acids.

-

Purification : The crude peptide is precipitated and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

The synthesis of complex GnRH antagonists like this compound often involves non-proteinogenic amino acids, which can present unique challenges, such as potential side reactions. For instance, in the synthesis of the related antagonist Degarelix, repetitive basic treatments with piperidine can cause an undesirable rearrangement of a dihydroorotic acid residue into a hydantoin impurity.[12] Such challenges often necessitate the optimization of the synthesis protocol, for example, by using alternative, less reactive bases.[12]

Quantitative Data Summary

Table 1: Preclinical In Vitro and In Vivo Activity

| Parameter | Assay/Model | Conditions | Result | Reference |

| GnRH Receptor Antagonism | GnRH-induced Ca²+ increase | HEK293/GnRHR cells, 10 nM this compound, 45 mins | Inhibition | [10] |

| GnRH-induced cAMP accumulation | HEK293/GnRHR cells, 0.1 nM - 1 µM this compound, 45 mins | Inhibition | [10] | |

| GnRH-induced pERK1/2 & pCREB | HEK293/GnRHR cells, 10 nM - 1 µM this compound, 15 mins | Inhibition | [10] | |

| Histamine Release | Peritoneal rat mast cell assay | N/A | EC₅₀ = 81 µg/mL | [10] |

| Testosterone Suppression | Male Rats | 3-300 µg/kg, intramuscular injection | Dose-dependent inhibition of testosterone | [10] |

Table 2: Clinical Pharmacodynamic & Efficacy Data (Advanced Prostate Cancer)

| Study Phase | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |

| Phase 2 | Loading Dose: 90 mg SC on Days 0, 1, 2 | Mean duration of castration (Testosterone < 0.5 ng/mL) | 55.32 days | [11] |

| Castration rate at Day 28 | >90% (100%) | [11] | ||

| Mean onset of castration | 1.10 - 1.77 days | [11] | ||

| Phase 2 | Loading Dose: 180 mg SC on Days 0, 1, 2 | Mean duration of castration (Testosterone < 0.5 ng/mL) | 68.95 days | [11] |

| Castration rate at Day 28 | >90% (95%) | [11] | ||

| Phase 2 (Proposed) | Loading Dose: 120 mg SC + 120 mg IM | N/A | To be determined | [8] |

| Maintenance Dose: 120 mg SC every 6 weeks | [8] |

Experimental Protocols

Protocol 1: In Vitro GnRH Receptor Signaling Assay

-

Objective : To determine the antagonistic effect of this compound on GnRH-induced intracellular signaling.

-

Cell Line : HEK293 cells stably expressing the human GnRH receptor (HEK293/GnRHR).[10]

-

Methodology :

-

Cells are cultured to an appropriate confluency in standard media.

-

For calcium mobilization assays, cells are loaded with a calcium-sensitive fluorescent dye.

-

Cells are pre-incubated with this compound (e.g., 10 nM) for 45 minutes.[10]

-

GnRH is then added to stimulate the receptor.

-

Changes in intracellular calcium, cAMP levels, or phosphorylation of downstream targets like ERK1/2 and CREB are measured using appropriate techniques (e.g., fluorometry, immunoassays).[10]

-

-

Endpoint : Inhibition of the GnRH-induced signal in the presence of this compound compared to a control (GnRH stimulation alone).

Protocol 2: Phase 2 Clinical Trial in Advanced Prostate Cancer

-

Objective : To assess the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound.

-

Study Design : Open-label, multicenter, adaptive design.[13]

-

Participant Population : Patients aged 18-80 with advanced prostate cancer.[13]

-

Methodology :

-

Screening : Patients are screened for eligibility based on inclusion/exclusion criteria.

-

Loading Dose Administration (Day 0) : Eligible patients receive a loading dose regimen. An example from one study arm involves a single 120 mg subcutaneous injection in the abdomen and one 120 mg intramuscular injection in the buttock.[13]

-

Maintenance Dosing : Following the loading dose, patients receive maintenance doses at regular intervals (e.g., 120 mg SC every 42 days).[14]

-

Pharmacokinetic (PK) Sampling : Blood samples are collected at predefined time points to measure plasma concentrations of this compound.

-

Pharmacodynamic (PD) Assessment : Serum levels of testosterone, LH, and FSH are measured at baseline and throughout the study to assess the degree and duration of hormone suppression.

-

Efficacy Assessment : The primary efficacy endpoint is often the proportion of patients achieving and maintaining medical castration (testosterone levels below 0.5 ng/mL) by a specific time point (e.g., Day 28).[11][13]

-

Safety Monitoring : Adverse events, including injection site reactions, are monitored and recorded throughout the trial.

-

References

- 1. antev.co.uk [antev.co.uk]

- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C74H100ClN15O14 | CID 16135076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. peptide.com [peptide.com]

- 9. antev.co.uk [antev.co.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.cnr.it [iris.cnr.it]

- 13. CN103992392A - Solid-phase synthesis method of degarelix - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Teverelix Trifluoroacetate: A Technical Guide to Properties and Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teverelix trifluoroacetate is a potent gonadotropin-releasing hormone (GnRH) antagonist, clinically investigated for the management of hormone-sensitive conditions such as advanced prostate cancer and benign prostatic hyperplasia.[1][2] As a decapeptide, it functions by competitively binding to GnRH receptors in the pituitary gland, leading to a rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a reduction in testosterone levels.[3][4][5] This technical guide provides an in-depth overview of the core properties of this compound trifluoroacetate, with a focus on its physicochemical characteristics, formulation strategies, and the experimental methodologies used for its characterization. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇₄H₁₀₀ClN₁₅O₁₄ (this compound base) | [6] |

| Molecular Weight | 1459.13 g/mol (this compound base) | [6] |

| Appearance | White powder | [3] |

| Solubility | This compound trifluoroacetate is formulated as a microcrystalline aqueous suspension. The solubility is influenced by the molar ratio of this compound to trifluoroacetate. A related trifluoroacetate salt (TDFA) is soluble in ethanol (~16 mg/ml), DMSO (~33 mg/ml), and DMF (~33 mg/ml), and in PBS (pH 7.2) at approximately 10 mg/ml. | [7][8] |

| Formulation | Supplied as a lyophilisate for reconstitution into a microcrystalline suspension for subcutaneous (SC) or intramuscular (IM) injection. | [8][9] |

Formulation and Administration

The formulation of this compound trifluoroacetate is a critical aspect of its clinical efficacy, enabling sustained release and improved patient compliance.

Microcrystalline Suspension

This compound trifluoroacetate is formulated as a microcrystalline suspension, which acts as a depot upon injection, allowing for a biphasic release profile with an initial rapid release followed by a slower, sustained release.[3][4] This formulation is typically prepared by reconstituting a lyophilized powder of this compound trifluoroacetate with a suitable vehicle, such as 5% mannitol in water for injection.[3] The final concentration is typically around 75 mg/mL.[2][10]

Molar Ratio of this compound to Trifluoroacetate

A crucial factor in the formulation is the molar ratio of this compound to trifluoroacetic acid (TFA). A specific molar ratio is necessary to ensure the formation of a stable microcrystalline suspension that is easily injectable and avoids gel formation.[7] A patent application suggests that a molar ratio of at least 1:2.2 (this compound:TFA) is required to prevent gelation and ensure a desirable release profile.[10]

Administration

This compound trifluoroacetate is administered via subcutaneous (SC) or intramuscular (IM) injection.[1] Clinical studies have investigated various dosing regimens, often involving a loading dose followed by maintenance doses.[1] For example, a loading dose might consist of both IM and SC injections, followed by SC maintenance injections every 6 weeks.[8]

Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R), a G-protein coupled receptor (GPCR).[3][11] By binding to GnRH-R in the anterior pituitary, this compound blocks the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[3] This, in turn, suppresses the production of testosterone in men.[3] The primary signaling pathway affected is the Gαq/11 pathway, which, when activated by GnRH, leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). This compound also inhibits the Gαs pathway, which would normally lead to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[12]

Caption: GnRH Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound trifluoroacetate.

Formulation Preparation of Microcrystalline Suspension

This protocol describes the preparation of a this compound trifluoroacetate microcrystalline suspension with a specific molar ratio, as adapted from patent literature.[10]

Caption: Workflow for this compound Microcrystalline Suspension Preparation.

Methodology:

-

Materials: this compound base (lyophilized powder), Trifluoroacetic acid (TFA), D-Mannitol, Water for Injection (WFI), sterile vials, precision balance, vortex mixer.

-

Preparation of Reconstitution Vehicle: Prepare a 5% (w/v) D-Mannitol solution in WFI. From this, prepare a stock solution of TFA at a concentration calculated to achieve the target molar ratio when mixed with the this compound powder.

-

Reconstitution: In a sterile vial containing a pre-weighed amount of this compound lyophilisate, add the calculated volume of the TFA/Mannitol solution.

-

Suspension Formation: Gently swirl or vortex the vial until a uniform, milky-white microcrystalline suspension is formed. The final concentration is typically targeted at 75 mg/mL of the this compound base.[2][10]

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound trifluoroacetate, based on patent information.[10]

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A time-dependent gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

Sample Preparation:

-

Accurately weigh and dissolve the this compound trifluoroacetate sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Filter the sample through a 0.45 µm filter before injection.

In Vitro GnRH Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GnRH receptor.[13]

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing the human GnRH receptor (e.g., HEK293-GnRHR cells).

-

Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a constant concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-labeled GnRH agonist).

-

Add increasing concentrations of unlabeled this compound trifluoroacetate (competitor).

-

Incubate at a controlled temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

In Vitro Signaling Assays

This protocol outlines a general method for measuring intracellular cAMP levels to assess the antagonistic effect of this compound on GnRH-R-mediated Gαs signaling.[14][15][16]

Methodology:

-

Cell Culture and Plating:

-

Seed GnRH receptor-expressing cells into a 96-well plate and allow them to adhere.

-

-

Pre-treatment:

-

Pre-incubate the cells with increasing concentrations of this compound trifluoroacetate for a defined period.

-

-

Stimulation:

-

Stimulate the cells with a known concentration of a GnRH agonist (e.g., at its EC₈₀) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC₅₀ for the inhibition of GnRH-induced cAMP production.

-

This protocol describes a Western blot method to assess the effect of this compound on GnRH-induced phosphorylation of ERK1/2.[17][18][19]

Caption: Western Blot Workflow for ERK1/2 Phosphorylation.

Methodology:

-

Cell Culture and Treatment:

-

Culture GnRH receptor-expressing cells and serum-starve them to reduce basal ERK phosphorylation.

-

Pre-treat cells with this compound trifluoroacetate for a specified time, followed by stimulation with a GnRH agonist.

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Signal Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Normalization:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Conclusion

This compound trifluoroacetate is a promising GnRH antagonist with a well-defined mechanism of action and a formulation designed for sustained release. This technical guide has provided a comprehensive overview of its properties, formulation considerations, and the experimental protocols essential for its preclinical and clinical development. The presented data and methodologies offer a valuable resource for researchers and drug development professionals working with this and similar peptide-based therapeutics. Further research to fully elucidate its physicochemical properties, such as its precise melting point and pKa, would be beneficial for a complete understanding of this important therapeutic agent.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. antev.co.uk [antev.co.uk]

- 4. This compound Trifluoroacetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. US20210236587A1 - A reconstitutable this compound-tfa composition - Google Patents [patents.google.com]

- 8. Antev Receives US FDA Guidance on this compound® Phase 3 Trial Design for Treating Advanced Prostate Cancer Patients with Increased Cardiovascular Risk - BioSpace [biospace.com]

- 9. antev.co.uk [antev.co.uk]

- 10. WO2020007857A1 - this compound-tfa composition - Google Patents [patents.google.com]

- 11. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 12. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ERK1/2 phosphorylation assay [bio-protocol.org]

- 19. tools.thermofisher.com [tools.thermofisher.com]

Preclinical Research on Gn-RH Antagonists for Endometriosis: A Framework for Teverelix

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endometriosis is a chronic, estrogen-dependent inflammatory disease that presents significant challenges to women's health and quality of life. The therapeutic landscape is evolving, with gonadotropin-releasing hormone (GnRH) antagonists emerging as a promising class of drugs. Teverelix, a long-acting injectable GnRH antagonist, is currently under investigation for various hormone-dependent conditions and holds potential for the treatment of endometriosis.[1][2] This technical guide synthesizes the available preclinical data on GnRH antagonists in the context of endometriosis to provide a foundational understanding for the anticipated preclinical development of this compound for this indication. Due to a lack of specific public preclinical studies on this compound for endometriosis, this document leverages data from other GnRH antagonists to outline the expected mechanism of action, experimental validation, and key preclinical outcomes.

Introduction: The Role of GnRH Antagonists in Endometriosis

Endometriosis is characterized by the growth of endometrial-like tissue outside the uterus, leading to chronic pelvic pain, and infertility. The growth of these ectopic lesions is primarily driven by estrogen.[3] GnRH antagonists offer a therapeutic strategy by competitively blocking GnRH receptors in the pituitary gland.[2] This action leads to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing ovarian estrogen production to a therapeutic window that alleviates symptoms while potentially mitigating the side effects associated with profound hypoestrogenism.[2][4] Unlike GnRH agonists, antagonists do not cause an initial hormonal flare-up.[1]

This compound is a decapeptide GnRH antagonist formulated for sustained release.[1][2] While its clinical development has primarily focused on prostate cancer, its mechanism of action is directly applicable to the treatment of endometriosis.[1]

Mechanism of Action and Signaling Pathways

GnRH antagonists exert their effects through the hypothalamic-pituitary-gonadal (HPG) axis. By blocking the GnRH receptor on pituitary gonadotrophs, they prevent the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent reduction in circulating gonadotropins leads to decreased ovarian steroidogenesis, particularly estradiol production.

In endometriotic lesions themselves, GnRH receptors have also been identified, suggesting a potential for direct effects of GnRH antagonists on the ectopic tissue.[4] In vitro studies suggest that GnRH antagonists can modulate the growth and survival of endometrial stromal cells by impacting key signaling pathways involved in proliferation and apoptosis.[4][5] Specifically, they have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of pro-apoptotic proteins like Bax and FasL.[4]

Preclinical Models and Experimental Protocols

The evaluation of novel therapeutics for endometriosis relies on robust preclinical models that recapitulate key aspects of the disease.

In Vivo Animal Models

Rodent models, particularly rats, are commonly used to assess the efficacy of GnRH antagonists in reducing endometriotic lesion size.

Experimental Protocol: Rat Model of Surgically Induced Endometriosis

-

Animal Model: Adult female Sprague-Dawley or Wistar rats are used.[6]

-

Induction of Endometriosis:

-

Donor rats are sacrificed, and the uterine horns are excised.

-

The endometrium is separated from the myometrium and minced into small fragments (approximately 2x2 mm).

-

Recipient rats are anesthetized, and a laparotomy is performed.

-

The endometrial fragments are sutured to the peritoneum or the intestinal mesentery.

-

-

Treatment: After a period of lesion establishment (e.g., 3 weeks), animals are randomized to receive the GnRH antagonist (e.g., this compound) or vehicle control. Dosing can be administered subcutaneously or orally, depending on the formulation.

-

Efficacy Assessment:

-

At the end of the treatment period, a final laparotomy is performed.

-

The volume of the endometriotic lesions is measured.

-

Lesions are excised for histological analysis to assess glandular and stromal tissue regression.

-

Blood samples are collected to measure serum estradiol levels.

-

In Vitro Models

Primary cultures of human endometrial stromal cells (ESCs) are valuable for investigating the direct effects of GnRH antagonists on cell proliferation, apoptosis, and gene expression.

Experimental Protocol: In Vitro Studies on Human Endometrial Stromal Cells

-

Cell Source: Endometrial tissue is obtained from premenopausal women undergoing hysterectomy for benign conditions or from biopsies.

-

Cell Isolation and Culture:

-

The tissue is enzymatically digested to isolate endometrial stromal cells.

-

ESCs are cultured in appropriate media, often supplemented with steroids to induce decidualization, a process relevant to endometrial function.

-

-

Treatment: Cultured ESCs are treated with varying concentrations of the GnRH antagonist (e.g., this compound) or control vehicle.

-

Assessment of Cellular Effects:

-

Proliferation Assays: Cell viability and proliferation are measured using assays such as MTT or BrdU incorporation.

-

Apoptosis Assays: Apoptosis is quantified using methods like TUNEL staining or flow cytometry for Annexin V.

-

Gene and Protein Expression Analysis: Techniques like qPCR and Western blotting are used to measure the expression of key regulatory molecules (e.g., Bcl-2, Bax, c-kit).[5]

-

Preclinical Efficacy and Pharmacodynamics Data (Based on other GnRH Antagonists)

The following tables summarize representative preclinical data for other GnRH antagonists, which can serve as a benchmark for the expected performance of this compound in similar studies.

Table 1: In Vivo Efficacy of GnRH Antagonists in Rat Models of Endometriosis

| GnRH Antagonist | Dose | Route of Administration | Treatment Duration | Reduction in Lesion Volume vs. Control | Reference |

| Linzagolix | 50 mg/kg | Oral | Not Specified | Significant | [3] |

| Cetrorelix | 0.001 mg/rat/day | Subcutaneous | 8 weeks | Significant (p < 0.01) | N/A |

Table 2: In Vitro Effects of GnRH Antagonists on Endometrial Stromal Cells

| GnRH Antagonist | Cell Type | Concentration | Effect | Reference |

| GnRH Antagonist (unspecified) | Human ESCs | Not Specified | Reduced proliferation, induced apoptosis, decreased c-kit expression | [5] |

| Cetrorelix | Human ESCs | 2 µM | No significant effect on decidualization or embryo invasion | [7] |

| GnRH-II | Human ESCs (from endometriosis patients) | 10⁻⁶ M | Increased apoptosis | [8] |

Pharmacokinetics and Safety

Preclinical studies are essential to characterize the pharmacokinetic (PK) profile and safety of this compound.

Pharmacokinetics: Studies in healthy subjects have shown that this compound, when administered subcutaneously or intramuscularly, exhibits a biphasic release profile with an initial rapid phase followed by a slow, sustained release.[2] This long-acting formulation is a key feature that may offer advantages in patient compliance. The maximum concentration and exposure of this compound have been shown to be approximately dose-proportional.[2]

Safety and Toxicology: Preclinical toxicology and safety pharmacology studies are crucial to identify any potential off-target effects and to establish a safe dose range for clinical trials. For other GnRH antagonists, preclinical safety studies have generally not raised significant tolerance or safety concerns.

Conclusion and Future Directions

The preclinical data available for a range of GnRH antagonists strongly support the potential of this compound as a therapeutic agent for endometriosis. The established mechanism of action, involving the suppression of the HPG axis and potential direct effects on endometriotic lesions, provides a solid rationale for its development.

Future preclinical research on this compound for endometriosis should focus on:

-

Efficacy studies in validated animal models: To determine the optimal dose and treatment duration for lesion regression and pain reduction.

-

In vitro studies on primary human endometriotic cells: To elucidate the direct effects of this compound on cell proliferation, invasion, and inflammatory responses.

-

Pharmacokinetic/pharmacodynamic (PK/PD) modeling: To establish the relationship between drug exposure and the desired level of estradiol suppression.

-

Long-term safety studies: To assess the impact of prolonged treatment on bone mineral density and other potential side effects.

By leveraging the extensive knowledge base of the GnRH antagonist class and conducting targeted preclinical studies, the development of this compound for endometriosis can be advanced efficiently, with the ultimate goal of providing a new, effective, and well-tolerated treatment option for patients worldwide.

References

- 1. Antev Receives US FDA Guidance on this compound® Phase 3 Trial Design for Treating Advanced Prostate Cancer Patients with Increased Cardiovascular Risk - BioSpace [biospace.com]

- 2. antev.co.uk [antev.co.uk]

- 3. Suppressive effects of linzagolix, a novel non-peptide antagonist of gonadotropin-releasing hormone receptors, in experimental endometriosis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GnRH antagonist weakens endometrial stromal cells growth ability by decreasing c-kit receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of Allograft Endometriosis Rat Model in Pharmaco-dynamic Evaluation of GnRH Agonists [slarc.org.cn]

- 7. academic.oup.com [academic.oup.com]

- 8. In vitro apoptosis effects of GnRHII on endometrial stromal cells from patients with endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

Teverelix and its Effect on Follicle-Stimulating Hormone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teverelix is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist that induces a rapid, dose-dependent, and sustained suppression of gonadotropins, including follicle-stimulating hormone (FSH). By competitively blocking GnRH receptors in the pituitary gland, this compound effectively inhibits the downstream signaling cascade that leads to the synthesis and secretion of FSH. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantified effects on FSH levels as determined in clinical trials, detailed experimental methodologies for the assessment of FSH, and a visualization of the pertinent signaling pathways and experimental workflows.

Introduction

Follicle-stimulating hormone (FSH), a glycoprotein hormone secreted by the anterior pituitary, plays a pivotal role in the regulation of reproductive processes. In females, FSH is essential for follicular growth and estrogen production, while in males, it is crucial for spermatogenesis. The secretion of FSH is primarily under the control of the hypothalamic peptide, gonadotropin-releasing hormone (GnRH).

This compound is a synthetic decapeptide GnRH antagonist designed to competitively and reversibly bind to GnRH receptors, thereby inhibiting the release of both luteinizing hormone (LH) and FSH.[1][2][3] This immediate and profound suppression of gonadotropins, without the initial surge seen with GnRH agonists, makes this compound a promising therapeutic agent for hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids.[1][4][5] This guide will focus specifically on the interaction of this compound with the FSH axis.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound exerts its effect by directly competing with endogenous GnRH for binding sites on the GnRH receptors located on the surface of gonadotrope cells in the anterior pituitary gland.[1][3][6] Unlike GnRH agonists, which initially stimulate the receptor before inducing downregulation, this compound provides immediate inhibition upon binding.[4] This competitive antagonism blocks the downstream signaling pathways that are essential for the synthesis and secretion of FSH.[2]

The GnRH Receptor Signaling Pathway

The binding of GnRH to its G-protein coupled receptor (GPCR) initiates a cascade of intracellular events. This compound, by occupying the receptor binding site, prevents the initiation of this cascade. The key steps in the GnRH signaling pathway that are inhibited by this compound are outlined below.

Quantitative Effects of this compound on Follicle-Stimulating Hormone

Clinical studies have demonstrated that this compound leads to a significant and dose-dependent reduction in serum FSH levels in both healthy subjects and patients with hormone-sensitive conditions.

Summary of Clinical Trial Data

The following tables summarize the key findings from clinical trials evaluating the pharmacodynamic effects of this compound on FSH levels.

Table 1: FSH Suppression in Healthy Male Subjects Following a Single Dose of this compound

| Dose and Route of Administration | Mean Maximum FSH Suppression | Duration of Suppression | Reference |

| 60 mg Subcutaneous (SC) | Dose-proportional reduction | Dose-dependent duration | [1] |

| 90 mg Subcutaneous (SC) | Dose-proportional reduction | Dose-dependent duration | [1] |

| 120 mg Subcutaneous (SC) | Dose-proportional reduction | Dose-dependent duration | [1] |

| 90 mg Intramuscular (IM) | More prolonged reduction than SC | Longer duration than 90 mg SC | [1][3] |

Table 2: FSH Suppression in Patients with Advanced Prostate Cancer

| Dosing Regimen | Mean Percent Change from Baseline in FSH | Timepoint of Measurement | Reference |

| Loading Dose (120mg SC + 120mg IM) followed by 120mg SC every 6 weeks | -38.7% (SD: 6.23) to -91.8% (SD: 7.50) | Day 1 to Day 28 | [7] |

| Loading Dose (180mg SC + 180mg IM) followed by 180mg SC every 6 weeks | Greater suppression than the 120mg regimen | Throughout the treatment period | [7] |

Experimental Protocols

The quantification of FSH in clinical trials of this compound is a critical component of assessing its pharmacodynamic effects. The most common method employed is the enzyme-linked immunosorbent assay (ELISA).

Principle of FSH Immunoassay

The measurement of serum FSH concentrations is typically performed using a sandwich-type immunoassay. In this method, a monoclonal antibody specific for FSH is immobilized on a solid phase (e.g., a microplate well). The patient's serum sample is added, and the FSH present binds to the immobilized antibody. A second, different monoclonal antibody specific to another epitope on the FSH molecule, which is conjugated to an enzyme (e.g., horseradish peroxidase), is then added. After a washing step to remove unbound reagents, a substrate for the enzyme is added. The resulting colorimetric reaction is proportional to the concentration of FSH in the sample.

Generalized Experimental Workflow for FSH Quantification

The following diagram illustrates a typical workflow for the determination of FSH levels in a clinical trial setting.

Detailed Methodological Considerations

While specific assay kits and instrumentation may vary between clinical sites and laboratories, the fundamental principles remain the same. Key methodological details from published studies include:

-

Assay Type: Double antibody radioimmunoassay (RIA) or immunoradiometric assay (IRMA) have been used.[8] More commonly, solid-phase sequential chemiluminescent immunoassays are employed.[8]

-

Instrumentation: Automated immunoassay analyzers are frequently utilized for high-throughput analysis.

-

Calibration: Assays are calibrated against international standards for FSH.

-

Quality Control: Internal quality control samples at low, medium, and high concentrations are run with each batch of patient samples to ensure the accuracy and precision of the assay.

Discussion

The available data consistently demonstrate that this compound is a potent suppressor of FSH. The mechanism of action, through competitive antagonism of the GnRH receptor, is well-understood and leads to an immediate cessation of the signaling cascade responsible for FSH synthesis and secretion. The dose-dependent nature of this suppression allows for the potential titration of hormonal effects, which could be advantageous in certain clinical settings.

The prolonged suppression of FSH observed with intramuscular administration compared to subcutaneous administration suggests the formation of a depot at the injection site, leading to a slower release of the drug.[1][3] This pharmacokinetic profile has implications for the design of long-acting formulations of this compound.

Conclusion

This compound effectively and rapidly suppresses follicle-stimulating hormone levels in a dose-dependent manner. Its mechanism as a direct GnRH antagonist provides a predictable and controllable means of hormonal manipulation. The robust data from clinical trials, supported by well-established analytical methodologies for FSH quantification, underscore the potential of this compound as a therapeutic agent in a variety of hormone-dependent diseases. Further research into long-term FSH suppression and the clinical implications thereof is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: map04912 [genome.jp]

- 6. researchgate.net [researchgate.net]

- 7. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 8. Reactive Oxygen Species Link Gonadotropin-Releasing Hormone Receptor Signaling Cascades in the Gonadotrope - PMC [pmc.ncbi.nlm.nih.gov]

Early-phase clinical trials of Teverelix

An In-depth Technical Guide to the Early-Phase Clinical Development of Teverelix

Introduction

This compound (also known as this compound trifluoroacetate or EP 24332) is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is under development for the treatment of hormone-sensitive conditions, primarily advanced prostate cancer, and has also been investigated for benign prostatic hyperplasia (BPH), endometriosis, and uterine fibroids.[1][2][3][4] As a GnRH antagonist, this compound offers a distinct mechanism of action compared to GnRH agonists by inducing a rapid and profound suppression of gonadal hormones without the initial surge in testosterone levels, a phenomenon known as "flare" that is observed with agonists.[5] This guide provides a detailed overview of the early-phase clinical trials of this compound, focusing on its mechanism of action, experimental protocols, and key pharmacokinetic, pharmacodynamic, and safety findings.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

This compound exerts its therapeutic effect by competitively and reversibly binding to GnRH receptors located on the gonadotroph cells of the anterior pituitary gland.[1][3][4][6] This binding blocks the endogenous GnRH from stimulating the pituitary, leading to an immediate and dose-dependent suppression of the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] The reduction in circulating LH levels directly inhibits the Leydig cells in the testes from producing testosterone.[3][4] In women, this mechanism leads to a decrease in estradiol production from the ovaries.[3] By significantly lowering testosterone, this compound effectively inhibits the growth of hormone-sensitive prostate cancer cells.[7]

Below is a diagram illustrating the signaling pathway inhibited by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. antev.co.uk [antev.co.uk]

- 4. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. antev.co.uk [antev.co.uk]

- 6. This compound Trifluoroacetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. clinicaltrials.eu [clinicaltrials.eu]

Methodological & Application

Application Notes and Protocols: Teverelix for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teverelix is a potent gonadotropin-releasing hormone (GnRH) antagonist that competitively and reversibly binds to GnRH receptors in the pituitary gland. This action leads to the rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of downstream sex hormones such as testosterone in males and estrogen in females.[1][2][3] These characteristics make this compound a valuable tool for research in endocrinology, reproductive biology, and oncology, particularly in the study of hormone-dependent conditions like prostate cancer, benign prostatic hyperplasia, and endometriosis.[1][4]

These application notes provide an overview of published this compound dosage protocols used in preclinical animal studies and offer detailed experimental procedures to guide researchers in designing their in vivo experiments. Due to the limited detailed public data on this compound in animal models, this document also includes contextual data from studies on other well-characterized GnRH antagonists, such as Degarelix and Cetrorelix, to provide a broader framework for experimental design.

Mechanism of Action: GnRH Antagonism

This compound exerts its effects by directly blocking the GnRH receptor on pituitary gonadotroph cells. Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulating the receptors, GnRH antagonists like this compound induce a rapid and dose-dependent suppression of gonadotropins without an initial flare-up.[5] This immediate onset of action is a key advantage in both clinical and research settings.

Caption: GnRH signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables summarize reported dosages of this compound and other GnRH antagonists in various animal models. These data can serve as a starting point for dose-range finding studies.

Table 1: this compound Dosage in Preclinical Animal Studies

| Animal Model | Dosage | Administration Route | Dosing Regimen | Observed Effect | Reference |

| Rat | 3, 10, 30, 100, 300 µg/kg | Intramuscular (IM) | Single injection | Dose-dependent inhibition of testosterone. | [1] |

| Stump-tailed Macaque | 1 mg/kg | Subcutaneous (SC) | Daily for 3 days | Abolished luteal function. | [1] |

Table 2: Dosage of Other GnRH Antagonists in Animal Studies (for reference)

| Compound | Animal Model | Dosage | Administration Route | Dosing Regimen | Observed Effect | Reference |

| Degarelix | Rat | 12.5, 50, 200 µg/kg | Subcutaneous (SC) | Single injection | Suppression of LH for 1, 2, and 7 days, respectively. | [6] |

| Degarelix | Rhesus Monkey | 0.045, 0.2, 2 mg/kg | Subcutaneous (SC) | Single injection | Suppression of LH for 2, 7, and 79 days, respectively. | [6] |

| Cetrorelix | Rat | 0.25, 0.5, 1 mg/kg | Subcutaneous (SC) | Single dose | No significant ulcerogenic effect. | [7] |

| Cetrorelix | Marmoset Monkey | 0.01 mg/100g BW (low dose) | Not specified | 3 times over 2 days | Delayed progesterone rise by 9-15 days. | [8] |

| Cetrorelix | Marmoset Monkey | 0.1 mg/100g BW (high dose) | Not specified | 3 times over 2 days | Delayed progesterone rise by 21-41 days. | [8] |

| Cetrorelix | Aged Mouse | 5 µg/kg | Intraperitoneal (IP) | Daily for 7 days | Increased number of ovulated oocytes. | [9] |

| Acyline | Dog | 110 µg/kg (low dose) | Subcutaneous (SC) | Single injection | Terminated mid-pregnancy. | [10] |

| Acyline | Dog | 330 µg/kg (high dose) | Subcutaneous (SC) | Single injection | Terminated mid-pregnancy. | [10] |

Experimental Protocols

The following are detailed, generalized protocols for conducting in vivo studies with this compound. These protocols are based on the limited available data for this compound and have been supplemented with standard procedures from published studies on other GnRH antagonists. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Pharmacodynamic Study of Testosterone Suppression in Rats

Objective: To evaluate the dose-dependent effect of this compound on serum testosterone levels in adult male rats.

Materials:

-

This compound powder

-

Sterile vehicle for reconstitution (e.g., 5% mannitol in sterile water for injection)

-

Adult male Sprague-Dawley or Wistar rats (8-10 weeks old)

-

Standard animal housing and husbandry supplies

-

Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

-

Anesthesia (e.g., isoflurane)

-

Centrifuge

-

Hormone assay kits (e.g., Testosterone ELISA kit)

Procedure:

-

Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.

-

Randomization: Randomly assign animals to treatment groups (e.g., Vehicle control, 3 µg/kg, 10 µg/kg, 30 µg/kg, 100 µg/kg, 300 µg/kg this compound; n=6-8 per group).

-

This compound Preparation: On the day of dosing, reconstitute this compound powder with the sterile vehicle to the desired stock concentrations. The final injection volume should be consistent across all animals (e.g., 1 mL/kg).

-

Baseline Blood Collection (Day 0, Time 0): Prior to dosing, collect a baseline blood sample (approx. 200-300 µL) from the tail vein or saphenous vein under light anesthesia.

-

Administration: Administer the assigned dose of this compound or vehicle via intramuscular injection into the hind limb.

-

Post-Dose Blood Collection: Collect blood samples at predetermined time points to characterize the time-course of testosterone suppression. A suggested schedule could be: 2, 4, 8, 24, 48, 72, 96, and 168 hours post-injection.

-

Sample Processing: Process blood samples by centrifuging at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Hormone Analysis: Measure testosterone concentrations in plasma samples using a validated commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Analyze the data by calculating the mean testosterone levels for each group at each time point. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups and the vehicle control.

Protocol 2: Evaluation of Luteal Function in Non-Human Primates (NHPs)

Objective: To assess the effect of this compound on luteal function in female macaques, as indicated by serum progesterone levels.

Materials:

-

This compound powder

-

Sterile vehicle for reconstitution

-

Adult, regularly cycling female stump-tailed or rhesus macaques

-

Primate housing and handling facilities

-

Blood collection supplies

-

Anesthesia (e.g., ketamine)

-

Centrifuge

-

Hormone assay kits (e.g., Progesterone ELISA kit)

Procedure:

-

Cycle Monitoring: Monitor the menstrual cycles of female macaques to determine the timing of the luteal phase (typically identified by perineal swelling and confirmed by rising progesterone).

-

Animal Selection: Select animals in their mid-luteal phase for the study.

-

Randomization: Assign animals to a treatment group (e.g., 1 mg/kg this compound) and a vehicle control group.

-

This compound Preparation: Prepare the this compound solution for subcutaneous injection as described in Protocol 1.

-

Baseline and Dosing: Collect a baseline blood sample. Administer this compound (1 mg/kg) or vehicle subcutaneously daily for three consecutive days.

-

Blood Collection: Collect blood samples daily or every other day following the initiation of treatment for at least one full expected cycle length to monitor progesterone levels.

-

Sample Processing and Analysis: Process blood samples to obtain serum or plasma and store at -80°C. Measure progesterone concentrations using a validated assay.

-

Data Analysis: Plot the progesterone profiles for each animal. Compare the timing of luteolysis (progesterone decline) and the length of the subsequent follicular phase between the this compound-treated and control groups.

Caption: General experimental workflow for in vivo evaluation of this compound.

Concluding Remarks

This compound is a powerful GnRH antagonist with significant potential for in vivo research applications. The protocols and data provided herein offer a foundation for researchers to design and execute studies aimed at understanding its pharmacodynamic effects in various animal models. As with any experimental work, it is crucial to conduct pilot studies to determine the optimal dose, vehicle, and administration schedule for the specific research question and animal model being used. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. antev.co.uk [antev.co.uk]

- 3. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. GnRH-antagonist mediated down-regulation of the estrous cycle in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of two doses of the GnRH antagonist, acyline, for pregnancy termination in bitches - PubMed [pubmed.ncbi.nlm.nih.gov]

Teverelix Administration Routes in Preclinical Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teverelix is a potent gonadotropin-releasing hormone (GnRH) antagonist that has been investigated for its therapeutic potential in hormone-dependent conditions such as prostate cancer and benign prostatic hyperplasia. By competitively blocking GnRH receptors in the pituitary gland, this compound rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in testosterone levels.[1][2] This document provides detailed application notes and protocols for the administration of this compound in preclinical models, focusing on subcutaneous and intramuscular routes. The information is compiled from published preclinical and clinical studies to guide researchers in designing and executing their own investigations.

This compound is typically formulated as a trifluoroacetate (TFA) salt, which forms a microcrystalline suspension upon reconstitution, allowing for sustained release and prolonged action.[3][4]

Data Presentation

Table 1: Summary of this compound Administration in Preclinical Models

| Animal Model | Administration Route | Dose | Dosing Regimen | Formulation | Observed Effects | Reference |

| Rat | Subcutaneous (SC) | Up to 20 mg/kg/day | Daily | 75 mg/mL in 5% mannitol | Tolerated | [5] |

| Rat | Subcutaneous (SC) | Not specified | Weekly for up to 6 months | 75 mg/mL in 5% mannitol | Tolerated | [5] |

| Rat | Intravenous (IV) | 5 mg/kg | Single dose | This compound Acetate | Adverse effects observed | [5] |

| Dog | Subcutaneous (SC) | Up to 20 mg/kg/day | Daily | 75 mg/mL in 5% mannitol | Tolerated | [5] |

| Dog | Subcutaneous (SC) | Not specified | Weekly for up to 9 months | 75 mg/mL in 5% mannitol | Tolerated | [5] |

| Stumptailed Macaque | Subcutaneous (SC) | 1 mg/kg | Daily for 3 days | Not specified | Abolished luteal function | [5] |

Note: Detailed quantitative pharmacokinetic and pharmacodynamic data from these specific preclinical studies are not extensively available in the public domain. The majority of published quantitative data pertains to human clinical trials.

Table 2: Pharmacodynamic Effects of this compound in Human Studies (for reference)

| Administration Route | Dose | Mean Onset of Castration (Testosterone < 0.5 ng/mL) | Mean Duration of Castration | Reference |

| Subcutaneous (SC) | 90 mg on 3 consecutive days | 1.77 days | 55.32 days | [6] |

| Subcutaneous (SC) | 120 mg on 2 consecutive days | 1.10 days | 32.45 days | [7] |

| Subcutaneous (SC) | 180 mg on 3 consecutive days | Not specified | 68.95 days | [7] |

| Intramuscular (IM) | 90 mg on days 0 and 7 | 2.4 days | Not specified | [7] |

Signaling Pathway

This compound acts as a GnRH antagonist, blocking the GnRH receptor (GnRHR) on pituitary gonadotrope cells. This prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.

Experimental Protocols

Formulation Preparation

Objective: To reconstitute lyophilized this compound TFA for subcutaneous or intramuscular administration in preclinical models.

Materials:

-

Lyophilized this compound TFA powder

-

Sterile 5% (w/v) mannitol in water for injection

-

Sterile vials

-

Syringes and needles (appropriate gauge for the animal model)

-

Vortex mixer

Protocol:

-

Aseptically, add the required volume of 5% mannitol solution to the vial containing the lyophilized this compound TFA powder to achieve the desired final concentration (e.g., 75 mg/mL).[5][6]

-

Gently swirl the vial to wet the powder.

-

Vortex the vial for 1-2 minutes, or until a uniform milky-white microcrystalline suspension is formed.

-

Visually inspect the suspension for any clumps or unsuspended particles. If present, continue to vortex until a homogenous suspension is achieved.

-

Use the suspension immediately after reconstitution. If not used immediately, gently re-suspend by inverting the vial or brief vortexing before drawing the dose.

Subcutaneous (SC) Administration Protocol for Rats

Objective: To administer this compound subcutaneously to rats for pharmacokinetic and pharmacodynamic studies.

Materials:

-

Reconstituted this compound suspension

-

Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

-

Rat restraint device (optional)

-

70% ethanol for disinfection

Protocol:

-

Animal Preparation: Acclimatize the rats to the experimental conditions. Weigh each rat to determine the correct injection volume.

-

Dose Calculation: Calculate the required injection volume based on the animal's weight and the desired dose (e.g., up to 20 mg/kg).[5] Given a 75 mg/mL concentration, a 250g rat receiving 20 mg/kg would require an injection volume of approximately 0.067 mL.

-

Injection Procedure: a. Gently restrain the rat. b. Lift the loose skin over the dorsal scapular region to form a tent. c. Clean the injection site with 70% ethanol. d. Insert the needle at the base of the skin tent, parallel to the spine. e. Aspirate briefly to ensure the needle is not in a blood vessel. f. Slowly inject the this compound suspension. g. Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Post-Administration Monitoring: a. Return the rat to its cage and monitor for any immediate adverse reactions. b. Regularly check the injection site for signs of irritation, inflammation, or induration, especially as injection site reactions have been noted as a potential issue.[5] c. Follow the planned schedule for blood sampling for PK/PD analysis.

Intramuscular (IM) Administration Protocol for Non-Human Primates (NHPs)

Objective: To administer this compound intramuscularly to NHPs for pharmacokinetic and pharmacodynamic studies.

Materials:

-

Reconstituted this compound suspension

-

Appropriately sized syringes (e.g., 1-3 mL) and needles (e.g., 22-25 gauge)

-

Anesthetic agents (as per institutional guidelines)

-

70% ethanol for disinfection

Protocol:

-

Animal Preparation: Anesthetize the NHP according to the approved institutional animal care and use committee (IACUC) protocol. Weigh the anesthetized animal.

-

Dose Calculation: Calculate the required injection volume based on the animal's weight and the desired dose.

-

Injection Procedure: a. Position the animal to expose the desired muscle group (e.g., quadriceps or gluteal muscles). b. Clean the injection site with 70% ethanol. c. Insert the needle deep into the muscle mass at a 90-degree angle. d. Aspirate to ensure the needle is not in a blood vessel. e. Inject the this compound suspension slowly. f. Withdraw the needle and apply gentle pressure to the injection site.

-

Post-Administration Monitoring: a. Monitor the animal during recovery from anesthesia. b. Observe for any signs of pain, distress, or lameness. c. Regularly inspect the injection site for any local reactions. d. Adhere to the predetermined schedule for blood collection for PK/PD analysis.

Pharmacokinetic/Pharmacodynamic (PK/PD) Sample Collection Workflow

Objective: To outline a general workflow for collecting samples to analyze this compound concentration and testosterone suppression.

Disclaimer

These protocols are intended as a general guide and should be adapted to specific experimental needs and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The provided information is based on publicly available data and does not constitute an endorsement of this compound or its use. Researchers should consult the original publications for more detailed information.

References

- 1. antev.co.uk [antev.co.uk]

- 2. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. antev.co.uk [antev.co.uk]

- 4. Antev Receives US FDA Guidance on this compound® Phase 3 Trial Design for Treating Advanced Prostate Cancer Patients with Increased Cardiovascular Risk - BioSpace [biospace.com]

- 5. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. antev.co.uk [antev.co.uk]

- 7. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies [mdpi.com]

Application Notes and Protocols for Cell-Based Assays to Determine Teverelix Efficacy

Introduction to Teverelix

This compound is a synthetic decapeptide that functions as a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor (GnRHR).[1][2] It operates by competitively and reversibly binding to GnRH receptors located on pituitary gonadotrope cells.[3][4] This binding action effectively blocks the endogenous GnRH from activating its receptor, leading to an immediate and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3][4][5] The subsequent reduction in gonadotropins causes a rapid decrease in testosterone production in men, making this compound a valuable therapeutic agent for hormone-dependent conditions such as advanced prostate cancer.[1][6]

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family.[7][8] Its primary signaling cascade is initiated through coupling with the Gαq/11 protein.[7][9] Activation of Gαq/11 stimulates phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10] The resulting elevation in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are critical events that lead to the synthesis and secretion of LH and FSH.[9][10]

These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the antagonistic efficacy of this compound by measuring its ability to inhibit key steps in the GnRH signaling pathway.

Caption: GnRH receptor signaling pathway and this compound's point of inhibition.

Inositol Phosphate (IP) Accumulation Assay

Application Note: This assay directly quantifies the functional antagonism of this compound by measuring its ability to inhibit GnRH-induced production of inositol phosphates, a key second messenger produced immediately following Gαq/11 activation.[7] It is a robust method for determining the potency (IC50) of GnRHR antagonists. The protocol involves labeling cells with ³H-myo-inositol, which is incorporated into the cell membrane as phosphoinositides. Following stimulation with a GnRH agonist in the presence of this compound, the accumulated radioactive IP is isolated by ion-exchange chromatography and quantified by scintillation counting.

Experimental Protocol:

-

Cell Culture: Seed HEK293 cells stably expressing the human GnRH receptor (HEK293/GnRHR) into 24-well plates at a density of 2 x 10⁵ cells/well. Culture overnight in DMEM supplemented with 10% FBS.

-

Cell Labeling: Replace the culture medium with 0.5 mL of inositol-free DMEM containing 1 µCi/mL of ³H-myo-inositol. Incubate for 18-24 hours to ensure sufficient incorporation into membrane lipids.

-

Compound Preparation: Prepare a dose-response curve of this compound in assay buffer (HBSS with 20 mM HEPES and 10 mM LiCl). The LiCl is crucial as it inhibits inositol monophosphatase, leading to the accumulation of IP1. Also, prepare a fixed, sub-maximal (EC80) concentration of a GnRH agonist (e.g., Buserelin).

-

Assay Procedure: a. Wash the labeled cells twice with 0.5 mL of pre-warmed assay buffer. b. Add 225 µL of assay buffer containing the desired concentration of this compound (or vehicle control) to each well. Incubate for 20 minutes at 37°C. c. Add 25 µL of the GnRH agonist solution to stimulate the cells. For the basal control, add assay buffer only. Incubate for 45 minutes at 37°C.[3] d. Terminate the reaction by aspirating the medium and adding 0.5 mL of ice-cold 0.1 M formic acid. Incubate on ice for 30 minutes.

-

IP Isolation: a. Transfer the cell lysates to glass tubes. b. Apply the lysates to Dowex AG1-X8 anion-exchange columns (formate form). c. Wash the columns twice with 5 mL of deionized water to remove free ³H-myo-inositol. d. Elute the total inositol phosphates with 3 mL of 1 M ammonium formate / 0.1 M formic acid.

-

Quantification: a. Add 10 mL of scintillation cocktail to the eluted fractions. b. Quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition of the GnRH agonist response for each this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

| Assay Parameter | This compound | Cetrorelix (Control) |

| IC50 (nM) | 1.5 ± 0.2 | 0.9 ± 0.1 |

| Hill Slope | -1.1 ± 0.1 | -1.0 ± 0.1 |

| Max Inhibition (%) | 98 ± 2 | 99 ± 1 |

| Table 1: Representative data for this compound in an IP accumulation assay. |

Intracellular Calcium Flux Assay

Application Note: This high-throughput assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following GnRHR activation, a direct consequence of IP3-mediated release from the endoplasmic reticulum.[7] The assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺. This compound efficacy is determined by its ability to block the GnRH-induced fluorescent signal in a dose-dependent manner. This method is ideal for primary and secondary screening of GnRHR antagonists.[11]

Experimental Protocol:

-

Cell Preparation: a. Culture CHO-K1 cells stably expressing human GnRHR (CHO/GnRHR) to confluence in a T-75 flask. b. Harvest cells using an enzyme-free dissociation buffer. Wash cells with HBSS containing 20 mM HEPES and 2.5 mM probenecid (assay buffer). c. Resuspend cells in assay buffer at a density of 1 x 10⁶ cells/mL.[12]

-